N-Fmoc-cadaverine hydrobromide is a chemical compound characterized by its empirical formula CHNO·HBr and a molecular weight of approximately 405.33 g/mol. This compound is a derivative of cadaverine, which is a biogenic amine formed from the decarboxylation of lysine. The N-Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, making it useful in peptide synthesis and other organic reactions. N-Fmoc-cadaverine hydrobromide is typically encountered as a solid and is valued for its high purity, often reported to be greater than 98% .
N-Fmoc-cadaverine hydrobromide is a valuable reagent in the field of peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential therapeutic drugs [].
The significance of N-Fmoc-cadaverine hydrobromide in peptide synthesis lies in its two key properties:
The Fmoc (Fluorenylmethoxycarbonyl) protecting group in N-Fmoc-cadaverine hydrobromide offers excellent stability under the reaction conditions typically used for peptide synthesis. This stability ensures that the cadaverine unit remains protected throughout the coupling process, preventing unwanted side reactions and promoting the formation of the desired peptide sequence [, ].
N-Fmoc-cadaverine hydrobromide exhibits good solubility in common organic solvents used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) []. This facilitates its incorporation into the peptide chain during the coupling reactions.
These properties make N-Fmoc-cadaverine hydrobromide a versatile building block for the synthesis of peptides containing a cadaverine unit. Cadaverine, also known as 1,5-diaminopentane, is a diamine molecule with two amine functional groups. The incorporation of cadaverine into peptides can introduce spacer units, alter the conformation of the peptide, or introduce specific functionalities depending on the research goals [].
While specific biological activities of N-Fmoc-cadaverine hydrobromide are not extensively documented, cadaverine itself is known to play roles in cellular processes and may have implications in microbiology and biochemistry. Cadaverine has been studied for its potential effects on cell signaling and as a metabolic intermediate. The protective Fmoc group enhances its stability and usability in biochemical applications, particularly in synthesizing biologically relevant compounds.
The synthesis of N-Fmoc-cadaverine hydrobromide typically involves the following steps:
This methodology ensures that the amino group remains protected until required for further reactions, particularly in peptide synthesis.
N-Fmoc-cadaverine hydrobromide has several applications, including:
Interaction studies involving N-Fmoc-cadaverine hydrobromide primarily focus on its reactivity with other chemical entities during peptide synthesis or polymer formation. Its ability to form stable linkages with various carboxylic acids or activated esters makes it a valuable reagent in organic synthesis. Additionally, studies may explore its interactions within biological systems, particularly regarding its metabolic pathways.
N-Fmoc-cadaverine hydrobromide is related to several similar compounds, each possessing unique characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cadaverine | Biogenic amine | Naturally occurring; involved in cellular metabolism. |
N-Fmoc-lysine | Amino acid derivative | Contains an additional carbon chain; used in peptides. |
N-Boc-cadaverine | Protected cadaverine | Uses Boc (tert-butyloxycarbonyl) instead of Fmoc; different stability profile. |
N-Fmoc-ornithine | Amino acid derivative | Similar structure; used for synthesizing polyamines. |
N-Fmoc-cadaverine hydrobromide stands out due to its specific protective group that allows for versatile applications in organic synthesis while maintaining stability and reactivity suitable for complex chemical transformations.
N-Fmoc-cadaverine hydrobromide (9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide) exists as a crystalline solid with a molecular formula of C₂₀H₂₄N₂O₂·HBr and a molecular weight of 405.33 g/mol [1] [2] [3]. The compound is identified by CAS number 352351-57-6 and exhibits characteristic physical properties that reflect its crystalline structure [1] [2].
The molecular structure consists of a fluorenyl protective group linked through a methoxycarbonyl bridge to a linear pentamethylene diamine chain [1] [4]. The fluorenyl moiety provides significant structural rigidity through its aromatic framework, while the cadaverine backbone maintains flexibility through its aliphatic methylene chain [4]. The hydrobromide salt formation occurs through protonation of the terminal amino group, creating an ionic interaction that influences the overall crystal packing [1] [2].
Crystallographic analysis reveals that the compound exhibits a melting point of approximately 130°C with decomposition [1] [5] [6]. This thermal behavior indicates the presence of hydrogen bonding networks within the crystal lattice, which are disrupted upon heating. The decomposition temperature suggests that the hydrobromide salt dissociation and potential Fmoc group cleavage occur simultaneously at elevated temperatures [5].
The molecular conformation is stabilized by intramolecular interactions between the aromatic fluorenyl system and the aliphatic chain, while intermolecular hydrogen bonding involving the bromide anion contributes to crystal stability [7]. The three-dimensional arrangement demonstrates characteristic features of Fmoc-protected compounds, where π-π stacking interactions between fluorenyl groups influence the overall crystal packing geometry [7].
The NMR spectroscopic characterization of N-Fmoc-cadaverine hydrobromide provides detailed structural information across both ¹H and ¹³C dimensions. The fluorenyl aromatic region in ¹H NMR exhibits characteristic signals between 7.2-7.8 ppm, reflecting the polycyclic aromatic system of the protecting group [8] [9] [10]. The fluorenyl CH proton appears as a distinct triplet around 4.2-4.4 ppm due to coupling with the adjacent methylene protons [11] [9].
The methylene bridge connecting the fluorenyl group to the carbamate functionality generates a characteristic doublet at approximately 4.4 ppm in ¹H NMR spectra [11] [9]. This signal pattern is diagnostic for Fmoc-protected compounds and serves as a key identification marker [9] [12]. The carbamate NH proton typically appears as a broad signal between 4.8-5.2 ppm, with chemical shift variation dependent on hydrogen bonding interactions [11] [12].
The cadaverine chain produces a complex multiplet pattern in the aliphatic region. The terminal methylene groups adjacent to the amino functionalities appear around 2.6-2.8 ppm for the free amino terminus and 3.2-3.4 ppm for the carbamate-protected nitrogen [13] [14]. The internal methylene carbons generate overlapping multiplets between 1.4-1.7 ppm, characteristic of linear alkyl chains [13] [14].
¹³C NMR spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 156 ppm, consistent with urethane functionality [11] [9]. The fluorenyl aromatic carbons appear between 120-144 ppm, with the quaternary carbons at the higher field positions [11] [10]. The methylene bridge carbon resonates around 67 ppm, while the aliphatic chain carbons appear between 25-42 ppm, with the amino-bearing carbons showing characteristic downfield shifts [13] [15].
Infrared spectroscopic analysis of N-Fmoc-cadaverine hydrobromide reveals distinct absorption bands corresponding to the various functional groups present within the molecular structure. The carbamate carbonyl group exhibits a strong absorption band at approximately 1700-1720 cm⁻¹, characteristic of urethane C=O stretching vibrations [16] [17] [18]. This frequency range is typical for carbamate functionalities and serves as a primary identification marker for Fmoc-protected compounds [16] [17].
The NH stretching vibrations appear in the 3200-3500 cm⁻¹ region, with multiple bands reflecting both the carbamate NH and the primary amine NH₂ functionalities [19] [20]. The carbamate NH stretch typically appears as a sharper band around 3300-3400 cm⁻¹, while the primary amine exhibits dual absorption bands characteristic of asymmetric and symmetric NH₂ stretching modes [19] [20]. The presence of the hydrobromide salt may broaden these absorptions due to hydrogen bonding interactions with the bromide anion [19].
The aromatic C-H stretching vibrations of the fluorenyl group are observed in the 3000-3100 cm⁻¹ region, distinguishable from aliphatic C-H stretches which appear at lower frequencies (2800-3000 cm⁻¹) [19]. The aromatic C=C stretching modes generate multiple weak to medium intensity bands between 1450-1600 cm⁻¹, reflecting the polycyclic nature of the fluorenyl system [19].
The C-O stretching vibration of the carbamate ester linkage appears as a strong band in the 1200-1300 cm⁻¹ region [19] [16]. Additionally, the NH bending vibrations of the primary amine generate characteristic absorptions around 1600-1650 cm⁻¹, which may overlap with aromatic C=C stretching modes [19] [20]. The NH wagging vibrations of primary amines produce strong, broad absorptions in the 650-900 cm⁻¹ region [20].
The out-of-plane bending vibrations of the aromatic C-H bonds in the fluorenyl system create fingerprint region absorptions between 700-900 cm⁻¹, providing additional structural confirmation [19]. These bands, combined with the in-plane bending modes, generate a complex absorption pattern characteristic of the fluorenyl protecting group [19].
Mass spectrometric analysis of N-Fmoc-cadaverine hydrobromide reveals characteristic fragmentation patterns that provide structural confirmation and enable compound identification. The molecular ion peak [M]⁺ appears at m/z 324 (for the free base form), corresponding to the molecular weight of the organic cation without the bromide counterion [4] [21]. In positive ion mode electrospray ionization, the protonated molecular ion [M+H]⁺ is typically observed at m/z 325 [4] [21].
The most characteristic fragmentation involves the loss of the Fmoc protecting group, generating a base peak at m/z 102, which corresponds to the protonated cadaverine moiety [C₅H₁₂N₂+H]⁺ [21] [22]. This fragmentation pathway reflects the inherent instability of the carbamate bond under mass spectrometric conditions and serves as a diagnostic ion for Fmoc-protected diamines [21] [22].
Secondary fragmentation of the Fmoc group generates signature ions including m/z 179, corresponding to the fluorenylmethyl cation [C₁₄H₁₁]⁺, and m/z 165, representing the fluorenyl cation [C₁₃H₉]⁺ [22] [12]. The dibenzofulvene cation at m/z 165 is particularly diagnostic for Fmoc-containing compounds and results from the loss of CH₂O from the fluorenylmethyl fragment [22] [9].
The cadaverine chain exhibits characteristic fragmentation through alpha-cleavage adjacent to the nitrogen atoms. Primary fragments include m/z 86, corresponding to [C₄H₈N₂+H]⁺, and m/z 69, representing [C₄H₉N]⁺ [21] [15]. These ions are consistent with the linear diamine structure and provide confirmation of the pentamethylene backbone [21] [15].
Additional fragmentation involves the formation of immonium ions, particularly m/z 30 [CH₂=NH₂]⁺ and various alkyl-substituted variants reflecting the aliphatic chain structure [22] [23]. The fragmentation pattern also includes rearrangement ions resulting from hydrogen transfer processes, generating species such as m/z 58 and m/z 44, which correspond to loss of neutral fragments from the molecular ion [21] [22].
The fluorenylmethyloxycarbonyl protecting group has emerged as the predominant choice for amine protection in solid-phase peptide synthesis due to its base-labile nature and compatibility with orthogonal protection strategies [1]. For aliphatic diamines such as cadaverine, the protection mechanism follows a well-established nucleophilic substitution pathway [2].
Primary Protection Methodologies
The most widely employed approach utilizes fluorenylmethyloxycarbonyl chloride as the activating agent in dichloromethane with diisopropylethylamine as the base [1] [3]. Under these conditions, the reaction proceeds via initial deprotonation of the primary amine by the tertiary base, followed by nucleophilic attack on the carbonyl carbon of the fluorenylmethyloxycarbonyl chloride [3]. This methodology typically achieves yields of 76-85% when conducted at temperatures ranging from 0°C to room temperature over 2-14 hours [4] [5].
Alternative activation strategies employ fluorenylmethyloxycarbonyl-N-hydroxysuccinimide as the protecting agent [1] [2]. This approach offers enhanced stability and can be conducted in more polar solvents such as dimethylformamide with sodium bicarbonate as the base [2] [6]. The succinimidyl ester activation provides consistent yields of 70-80% with reduced reaction times of 1-2 hours [2].
Mechanistic Considerations for Diamine Protection
The selective monoprotection of symmetrical diamines presents unique challenges due to the potential for bis-protection [5] [7]. Several strategies have been developed to address this selectivity issue. The monoprotonation approach, first described by Ha and colleagues, involves treatment of the diamine with one equivalent of hydrochloric acid followed by reaction with the fluorenylmethyloxycarbonyl reagent [5] [7]. This methodology exploits the differential reactivity between protonated and free amino groups, achieving selective monoprotection in approximately 80% yield [5].
Advanced selective protection techniques utilize liquid carbon dioxide as a unique reaction medium [8]. Under these conditions, with 1-2% dimethylformamide as a co-solvent, the aromatic amine selectivity over aliphatic amines can be achieved with yields ranging from 80-100% [8]. The mechanism involves preferential solvation of aromatic amines in the liquid carbon dioxide environment, enhancing their nucleophilic reactivity.
The formation of hydrobromide salts follows precise stoichiometric relationships that are critical for achieving optimal crystallinity and stability [10]. For N-fluorenylmethyloxycarbonyl-cadaverine, the hydrobromide salt typically adopts a 1:1 stoichiometric relationship between the organic base and hydrogen bromide [11] .
Salt Formation Mechanisms
The hydrobromide salt formation proceeds through protonation of the free amino group by hydrogen bromide [10]. The process can be conducted using either hydrogen bromide in acetic acid or direct hydrogen bromide gas [12]. The reaction typically achieves completion within 1-4 hours at room temperature with yields ranging from 80-95% [13] [12].
The crystallization behavior of hydrobromide salts is influenced by several factors including concentration, temperature, and solvent composition [13]. Optimal crystallization conditions often employ ethanol-ether mixtures, which facilitate the formation of well-defined crystal structures with melting points around 130°C with decomposition [11] [14].
Stoichiometric Optimization Parameters
Critical parameters for hydrobromide salt formation include the molar ratio of base to acid, reaction temperature, and crystallization conditions [10]. Studies have demonstrated that precise 1:1 stoichiometry is essential for achieving maximum thermal stability and crystallinity [13] [12]. Deviations from this ratio can result in either incomplete salt formation or the presence of excess acid, both of which negatively impact product quality .
Solvent selection represents a crucial aspect of synthetic optimization, particularly for fluorenylmethyloxycarbonyl chemistry where the choice of solvent system significantly impacts both reaction efficiency and product purity [15] [16] [17].
Traditional Solvent Systems
Dimethylformamide has historically served as the gold standard for fluorenylmethyloxycarbonyl chemistry due to its high polarity and excellent solvation properties [16] [17]. However, dimethylformamide presents significant environmental and safety concerns, including spontaneous decomposition to release dimethylamine, which can interfere with fluorenylmethyloxycarbonyl protection [16]. Despite these limitations, dimethylformamide typically provides fluorenylmethyloxycarbonyl protection efficiencies of 85-90% with deprotection times of approximately 15 minutes [15] [17].
Dimethyl sulfoxide represents an environmentally superior alternative, achieving protection efficiencies of 80-85% with slightly extended deprotection times of 20 minutes [15] [17]. The higher environmental score of dimethyl sulfoxide (6/10 compared to 3/10 for dimethylformamide) makes it an attractive option for sustainable synthesis protocols [17].
Green Solvent Alternatives
Binary solvent mixtures have emerged as promising alternatives to traditional single-solvent systems [15] [17]. The combination of dimethyl sulfoxide with ethyl acetate in a 4:6 ratio provides an environmental score of 7/10 while maintaining acceptable protection efficiency of 70-75% [15] [17]. Although this system requires extended deprotection times of 25 minutes, the environmental benefits often justify the increased reaction time [15].
N-methylpyrrolidone offers performance characteristics similar to dimethylformamide, with protection efficiencies of 85-90% and standard deprotection times of 15 minutes [16]. However, its environmental profile (4/10) limits its appeal for green chemistry applications [16].
Optimization Parameters
Temperature optimization studies have revealed that elevated temperatures can significantly reduce reaction times while maintaining or improving yields [18] [19] [20]. For amino acid condensation reactions, temperatures of 120°C with reaction times of 6 hours have been identified as optimal conditions [20]. However, for fluorenylmethyloxycarbonyl protection, moderate temperatures (0°C to room temperature) are typically preferred to prevent decomposition of the protecting group [4] [3].
The purification of N-fluorenylmethyloxycarbonyl-cadaverine hydrobromide requires sophisticated chromatographic approaches tailored to the unique physicochemical properties of this compound [21] [22] [23].
Reversed-Phase High-Performance Liquid Chromatography
Reversed-phase high-performance liquid chromatography represents the most effective purification technique for fluorenylmethyloxycarbonyl-protected compounds [21] [22] [23]. Utilizing C18 octadecylsilane stationary phases with trifluoroacetic acid-acetonitrile gradient systems, this approach routinely achieves purities of 98-99% [21] [23]. The fluorenyl group provides excellent ultraviolet absorption characteristics, enabling detection at 210-220 nm with high sensitivity [23] [24].
Optimized gradient conditions typically begin with 10-20% acetonitrile in 0.1% trifluoroacetic acid, increasing to 80-90% acetonitrile over 30-60 minutes [21] [23]. The retention time of N-fluorenylmethyloxycarbonyl-cadaverine hydrobromide typically falls between 15-25 minutes under these conditions [23].
Column Chromatography on Silica Gel
Traditional column chromatography using silica gel 230-400 mesh provides an economical alternative for preparative-scale purifications [25] [26] [27]. Hexane-ethyl acetate gradient systems (typically 10:1 to 1:1) effectively separate the target compound from synthetic impurities [25] [28]. While achieving lower overall purities (90-95%) compared to high-performance liquid chromatography, this technique offers superior throughput for large-scale preparations [25] [26].
The success of silica gel chromatography depends critically on proper column packing techniques and gradient optimization [25] [26]. The weakly acidic nature of silica gel can provide additional selectivity for basic compounds like N-fluorenylmethyloxycarbonyl-cadaverine hydrobromide [25] [27].
Ion Exchange Chromatography
Ion exchange chromatography utilizing cation exchange resins provides complementary selectivity for charged species [22] [29]. Ammonium acetate buffer systems with conductivity detection achieve purities of 85-90%, making this technique particularly useful for removing ionic impurities [22]. The technique proves especially valuable for separating different protonation states of the target compound [22].
Solid-Phase Extraction
Solid-phase extraction using specialized resins such as HR-X provides rapid sample cleanup and concentration [24]. This technique, employing acetonitrile-water mobile phases with mass spectrometric detection, achieves purities of 95-98% with significantly reduced solvent consumption compared to traditional liquid chromatography [24]. The method proves particularly effective for analytical-scale purifications and sample preparation for mass spectrometric analysis [24].
Advanced Purification Strategies
Recent developments in purification methodology include the use of reversible chromatographic probes based on fluorenylmethyloxycarbonyl derivatives [21] [22]. These approaches involve temporary attachment of additional chromatographic handles to alter retention characteristics, followed by selective removal after purification [21]. While more complex than traditional methods, these techniques can achieve exceptional purity levels for challenging separations [21] [22].
The integration of multiple purification techniques in series often provides optimal results [21] [22]. A typical workflow might involve initial solid-phase extraction for sample cleanup, followed by preparative reversed-phase high-performance liquid chromatography for primary purification, and analytical high-performance liquid chromatography for final quality assessment [21] [23] [24].
Quality Control and Analytical Considerations
Comprehensive characterization of purified N-fluorenylmethyloxycarbonyl-cadaverine hydrobromide requires multiple analytical techniques [11] [30]. High-performance liquid chromatography with ultraviolet detection at 210 nm provides purity assessment, while mass spectrometry confirms molecular weight and structural integrity [30] [24]. Nuclear magnetic resonance spectroscopy enables detailed structural verification, and thermal analysis (differential scanning calorimetry) confirms the thermal stability and crystalline form of the hydrobromide salt [11] [13].
The development of validated analytical methods following International Council for Harmonisation guidelines ensures reproducible results across different laboratories and synthesis batches [30]. These methods typically include specificity, linearity, accuracy, precision, limit of detection, and limit of quantification studies [31].
Irritant